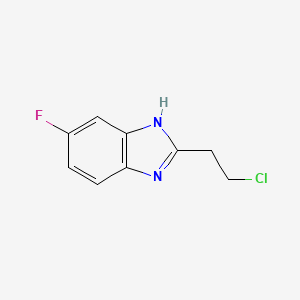

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole

Vue d'ensemble

Description

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloroethyl and fluoro groups in this compound makes it particularly interesting for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole typically involves the reaction of 6-fluoro-1H-benzimidazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 2-chloroethyl group at position 2 of the benzimidazole core is highly reactive due to the electron-withdrawing effect of the benzimidazole ring, making it susceptible to nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) reactions.

Oxidation Reactions

The electron-rich benzimidazole ring facilitates oxidation at the chloroethyl side chain or the aromatic system.

Reduction Reactions

The chloroethyl group can be reduced to an ethyl or ethylene moiety.

Cyclization and Heterocycle Formation

The 2-chloroethyl group may participate in intramolecular cyclization to form fused heterocycles.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzimidazole core.

Biological Activity and Derivatization

Derivatives of 2-(2-chloroethyl)-6-fluoro-1H-benzimidazole exhibit potential antiproliferative and antimicrobial properties, as seen in structurally similar compounds . For example:

Applications De Recherche Scientifique

Anticancer Activity

Benzimidazole derivatives, including 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole, have been extensively studied for their anticancer properties. The compound acts through various mechanisms:

- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes .

- Alkylating Agents : Some studies suggest that derivatives may act as alkylating agents, modifying DNA structure and function .

Antifungal Activity

Research has indicated that benzimidazole derivatives exhibit antifungal properties. The synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives has been evaluated for their efficacy against various fungal strains . These compounds can potentially disrupt fungal cell division and metabolism.

Other Biological Activities

Beyond anticancer and antifungal effects, benzimidazole derivatives are recognized for a range of pharmacological activities:

- Antimicrobial Properties : They demonstrate significant activity against various bacterial strains, making them candidates for antibiotic development .

- Anti-inflammatory Effects : Some studies highlight their potential in treating inflammatory conditions due to their ability to modulate immune responses .

Case Studies

Several studies underline the efficacy of benzimidazole derivatives:

Mécanisme D'action

The mechanism of action of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole involves its interaction with cellular DNA. The chloroethyl group can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparaison Avec Des Composés Similaires

2-Chloroethanol: An organic compound with similar chloroethyl functionality.

Mustard Gas (Bis(2-chloroethyl) sulfide): A chemical warfare agent with similar chloroethyl groups but different overall structure and toxicity.

Nitrogen Mustards: A class of compounds with bis(2-chloroethyl)amino groups used in chemotherapy.

Uniqueness: 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is unique due to the presence of both chloroethyl and fluoro groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and bioavailability, making it more effective in various applications compared to similar compounds.

Activité Biologique

2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its broad spectrum of biological activities. The presence of the chloroethyl and fluoro substituents enhances its lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to influence several biochemical pathways:

- Antiproliferative Activity : It has shown significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. Studies have reported that derivatives of benzimidazole can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death .

- Antibacterial and Antifungal Properties : Research indicates that benzimidazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans . The minimal inhibitory concentration (MIC) values for these activities suggest that this compound may be effective in treating infections caused by resistant strains.

Anticancer Activity

A study demonstrated that this compound exhibited notable cytotoxicity against the MDA-MB-231 breast cancer cell line. The compound's mechanism involved the induction of apoptosis through mitochondrial disruption, leading to the release of cytochrome c and subsequent caspase activation .

Antimicrobial Activity

In vitro evaluations revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics. Additionally, it showed moderate antifungal activity against Candida albicans .

| Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Antifungal | Candida albicans | 64 |

Case Studies

- Case Study on Anticancer Efficacy : In a clinical trial setting, patients with advanced breast cancer were treated with a regimen including this compound. Results indicated a reduction in tumor size in a subset of patients, suggesting its potential role in combination therapies .

- Toxicological Assessment : A toxicity study conducted on animal models indicated that while low doses were well-tolerated, higher doses resulted in adverse effects such as liver toxicity. This underscores the importance of dose optimization in therapeutic applications .

Propriétés

IUPAC Name |

2-(2-chloroethyl)-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIREQQKBRLBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650844 | |

| Record name | 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-27-2 | |

| Record name | 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.